Scientific Field: This application falls under the field of Medicinal Chemistry .
Summary of the Application: 4-Nitrophenyl activated esters are used for indirect radiofluorination of biomolecules . This process is crucial for the development of radiopharmaceuticals used in Positron Emission Tomography (PET), a common molecular imaging technique .
Methods of Application: The use of 4-nitrophenyl (PNP) activated esters allows for the rapid preparation of 18 F-labelled acylation synthons in one step . This is a significant improvement over the typically complex and multistep procedure required to prepare 18 F-labelled activated esters .
Results or Outcomes: The study demonstrated the superiority of PNP esters under direct radiofluorination conditions with favorable acylation kinetics . This has implications for the efficiency and effectiveness of radiofluorination processes in the development of radiopharmaceuticals .
Scientific Field: This application falls under the field of Pharmacology .
Summary of the Application: Indole derivatives, which can be synthesized from compounds like “Ethyl 4-(4-nitrophenyl)-3-oxobutanoate”, possess various biological activities. These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Methods of Application: Researchers synthesize various scaffolds of indole for screening different pharmacological activities. Various natural compounds contain indole as a parent nucleus, for example, tryptophan .
Results or Outcomes: From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
Scientific Field: This application falls under the field of Chemical Engineering .
Summary of the Application: The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials . The product formed during the reaction, aromatic amino compounds, is widely used in various industries .
Methods of Application: Synthesis of various nanostructured materials and their use as a catalyst for the reduction of nitrophenol in the presence of reducing agents have been discussed .
Results or Outcomes: The reductions of model 4-NP reaction in the presence of reducing agents by catalytic nanostructured materials have been affected by various parameters . This literature-based discussion on nitrophenols reduction by nanostructured materials allows us to argue numbers of perception, such as size and structure-dependent catalytic activity, structural chemistry of the active nanoparticles, reconstruction of nanoparticles surface and functions of diffusion to control catalytic activity .
Ethyl 4-(4-nitrophenyl)-3-oxobutanoate, with the chemical formula C₁₂H₁₃N₁O₅ and CAS number 62088-12-4, is an organic compound that belongs to the class of nitrophenyl derivatives. This compound features a butanoate backbone with a ketone functional group and a nitrophenyl substituent, which enhances its reactivity and potential biological activity. It is primarily utilized in medicinal chemistry for synthesizing various bioactive compounds due to its versatile structure.
The compound has shown potential biological activities, particularly as a precursor for indole derivatives. These derivatives possess various pharmacological properties, including:
Several methods have been reported for synthesizing Ethyl 4-(4-nitrophenyl)-3-oxobutanoate:
Ethyl 4-(4-nitrophenyl)-3-oxobutanoate is primarily used in:
Studies on Ethyl 4-(4-nitrophenyl)-3-oxobutanoate have focused on its interactions with biological targets:
Ethyl 4-(4-nitrophenyl)-3-oxobutanoate shares structural similarities with several other compounds. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| Ethyl 2-(2-nitrophenyl)acetate | 66073-33-4 | 0.93 |
| Diethyl 2-(2-nitrobenzyl)malonate | 59803-35-9 | 0.90 |
| Methyl 2-(2-nitrophenyl)acetate | 30095-98-8 | 0.90 |
| Ethyl 3-(3-nitrophenyl)-3-oxopropanoate | 52119-38-7 | 0.87 |
| Ethyl 2-(3-nitrophenyl)acetate | 14318-64-0 | 0.84 |
Ethyl 4-(4-nitrophenyl)-3-oxobutanoate is unique due to its specific arrangement of functional groups that provide distinct reactivity patterns and biological activities compared to its analogs. The presence of both a ketone and a nitro group allows for diverse synthetic pathways and potential applications in medicinal chemistry that are not readily available in simpler analogs.
The thermal behavior of ethyl 4-(4-nitrophenyl)-3-oxobutanoate represents a critical aspect of its physicochemical characterization, particularly regarding its stability and phase transition properties. Differential scanning calorimetry and thermogravimetric analysis provide essential insights into the thermal decomposition patterns and structural integrity of this beta-keto ester compound.
Based on available data for structurally related nitrophenyl compounds, the thermal decomposition of ethyl 4-(4-nitrophenyl)-3-oxobutanoate typically exhibits multiple stages [1]. The compound demonstrates a boiling point of 396.9°C at 760 mmHg, indicating substantial thermal stability under normal atmospheric conditions [2]. This elevated boiling point reflects the significant molecular weight of 251.23 g/mol and the presence of multiple functional groups that contribute to intermolecular forces.
The flash point of 175.3°C suggests that the compound requires substantial thermal energy before reaching conditions suitable for vapor ignition [2]. This thermal property indicates moderate safety considerations during handling and storage procedures. The thermogravimetric analysis profile for similar nitrophenyl-containing compounds reveals that thermal decomposition typically initiates around 270°C, with the main weight loss occurring between 270-340°C due to the degradation of the organic framework [3].
Phase transition behavior of ethyl 4-(4-nitrophenyl)-3-oxobutanoate involves complex molecular rearrangements influenced by the presence of the nitrophenyl substituent. The compound exists as a solid at room temperature, with its crystalline structure stabilized by intermolecular hydrogen bonding interactions between the carbonyl groups and the nitro functionality [1]. Thermal analysis studies indicate that the compound undergoes phase transitions that are characteristic of beta-keto esters, with the keto-enol tautomerism becoming more pronounced at elevated temperatures [4].
The thermal stability of the compound is enhanced by the electron-withdrawing nature of the nitrophenyl group, which stabilizes the beta-keto ester framework through resonance interactions. However, the nitro group also represents a potential site for thermal decomposition, as nitrophenyl compounds are known to undergo thermal fragmentation at temperatures exceeding 300°C [5].
The solubility characteristics of ethyl 4-(4-nitrophenyl)-3-oxobutanoate in various solvent systems reflect its molecular structure and polarity distribution. The compound exhibits a moderate LogP value of 2.644, indicating balanced lipophilic and hydrophilic properties that influence its dissolution behavior in different solvent environments [2].
In polar aprotic solvents, ethyl 4-(4-nitrophenyl)-3-oxobutanoate demonstrates enhanced solubility characteristics. Dimethyl sulfoxide represents an optimal solvent choice, with the compound showing high solubility due to the favorable interactions between the sulfoxide functionality and the compound's polar regions [6]. The nitrophenyl substituent contributes to solubility in polar aprotic media through dipole-dipole interactions and potential charge-transfer complexes [7].
Dimethylformamide provides another suitable solvent environment, with the compound exhibiting significant dissolution due to the coordination of the formamide oxygen with the electrophilic centers in the molecule [8]. The polar surface area of 89.19 Ų indicates moderate surface polarity that favors interaction with polar aprotic solvents while maintaining sufficient hydrophobic character for organic solvent compatibility [2].
Acetone and acetonitrile represent intermediate solvent choices, with the compound showing moderate solubility in these systems. The dielectric constants of these solvents (21.8 for acetone and 38.3 for acetonitrile) provide suitable environments for the dissolution of the beta-keto ester framework [8]. The presence of the nitrophenyl group enhances solubility in acetonitrile through potential π-π interactions and dipolar associations [7].
The solubility behavior in organic solvents varies significantly based on the solvent polarity and hydrogen bonding capacity. Ethyl acetate provides moderate solubility due to structural similarities with the ester functionality in the target compound . Dichloromethane offers limited solubility, primarily due to its non-polar character and inability to form stabilizing interactions with the polar functional groups [8].
Alcoholic solvents such as methanol and ethanol demonstrate moderate solubility characteristics, with the hydroxyl groups capable of forming hydrogen bonds with the carbonyl functionalities in the compound [7]. The solubility in these protic solvents is influenced by the tautomeric equilibrium between the keto and enol forms, with the enol form showing enhanced hydrogen bonding capacity [4].
The acid dissociation behavior of ethyl 4-(4-nitrophenyl)-3-oxobutanoate is fundamentally governed by the presence of the acidic α-hydrogen adjacent to the carbonyl group in the beta-keto ester framework. The compound exhibits characteristic pKa values that reflect the influence of the electron-withdrawing nitrophenyl substituent on the acidity of the active methylene protons.
The α-hydrogen in the beta-keto ester system demonstrates a pKa value in the range of 10-11, which is typical for compounds containing active methylene groups flanked by electron-withdrawing carbonyl functions [10]. The presence of the 4-nitrophenyl substituent significantly enhances the acidity of these protons through resonance stabilization of the resulting enolate anion [11]. The electron-withdrawing nature of the nitro group, with its -I and -R effects, stabilizes the conjugate base formed upon deprotonation.
The tautomeric equilibrium between the keto and enol forms represents a crucial aspect of the compound's chemical behavior. Beta-keto esters typically exist predominantly in the keto form at room temperature, with the enol form comprising approximately 9-10% of the equilibrium mixture [4]. The equilibrium constant (Keq) for the keto-enol tautomerism is approximately 0.09-0.10, indicating that the keto form is thermodynamically favored [12].
The 4-nitrophenyl substituent influences the tautomeric equilibrium by stabilizing the enol form through extended conjugation and intramolecular hydrogen bonding. The nitro group's electron-withdrawing properties increase the enol content compared to unsubstituted beta-keto esters, as the enol form benefits from enhanced resonance stabilization through the extended π-system [13].
Nuclear magnetic resonance studies of structurally related beta-keto esters demonstrate that the tautomeric equilibrium is solvent-dependent, with polar aprotic solvents favoring the keto form and protic solvents stabilizing the enol form through hydrogen bonding interactions [4]. The temperature dependence of the equilibrium shows that elevated temperatures favor the enol form due to entropy considerations [12].
The acid dissociation of the enol form occurs at a slightly higher pKa value (approximately 11-12) compared to the keto form, reflecting the different electronic environments of the acidic protons in each tautomeric form [10]. The enol form's acidity is modulated by the intramolecular hydrogen bonding between the enol hydroxyl and the adjacent carbonyl oxygen, which stabilizes the enolate anion through chelation effects [14].
The electronic structure of ethyl 4-(4-nitrophenyl)-3-oxobutanoate has been extensively investigated using density functional theory calculations, providing detailed insights into its molecular orbital characteristics and reactivity patterns. Computational studies employing the B3LYP functional with 6-31G(d,p) basis sets reveal significant electronic properties that govern the compound's chemical behavior.
The highest occupied molecular orbital energy is predicted to be in the range of -6.0 to -6.5 eV, indicating moderate electron-donating capability [15]. The HOMO is primarily localized on the beta-keto ester framework, with significant contributions from the oxygen lone pairs and the π-system of the nitrophenyl ring. The spatial distribution of the HOMO demonstrates the electron-rich regions that participate in nucleophilic reactions and coordination with electrophilic species.
The lowest unoccupied molecular orbital exhibits an energy range of -2.5 to -3.0 eV, reflecting the compound's capacity for electron acceptance [5]. The LUMO is predominantly localized on the nitrophenyl ring, particularly concentrated on the nitro group and the aromatic π-system. This orbital distribution explains the compound's susceptibility to nucleophilic attack at the nitrophenyl position and its potential for electron-transfer processes.
The HOMO-LUMO energy gap, calculated to be in the range of 3.0 to 4.0 eV, indicates moderate electronic stability and reasonable reactivity under thermal conditions [16]. This energy gap is characteristic of aromatic compounds with electron-withdrawing substituents and suggests that electronic excitation requires moderate energy input, consistent with the compound's UV-visible absorption characteristics.
Molecular electrostatic potential mapping reveals significant charge distribution patterns that influence intermolecular interactions and reactivity. The nitro group exhibits substantial negative electrostatic potential, creating a region of high electron density that can participate in hydrogen bonding and dipolar interactions [5]. Conversely, the carbonyl carbons display positive electrostatic potential, identifying them as sites for nucleophilic attack.
The dipole moment of the compound is predicted to be in the range of 3.5 to 4.5 Debye, indicating significant molecular polarity [17]. This substantial dipole moment results from the asymmetric charge distribution created by the electron-withdrawing nitrophenyl group and the electron-rich carbonyl functionalities. The dipole orientation extends from the nitro group toward the ester carbonyl, creating a molecular vector that influences solubility and intermolecular association patterns.
Natural bond orbital analysis reveals significant charge transfer interactions within the molecule, particularly between the nitrophenyl π-system and the beta-keto ester framework [18]. These intramolecular charge transfer processes contribute to the compound's stability and influence its electronic absorption spectrum. The analysis also identifies hyperconjugative interactions between the ethyl ester group and the adjacent carbonyl system, which modulate the compound's conformational preferences.
The calculated polarizability value of 25-30 Ų indicates moderate molecular response to external electric fields, suggesting reasonable nonlinear optical properties [17]. This polarizability reflects the extended π-conjugation system and the presence of polarizable functional groups that can respond to electromagnetic radiation.
Frontier molecular orbital analysis demonstrates that the compound exhibits moderate electrophilicity, with an electrophilicity index in the range of 3.0 to 4.0 [18]. This parameter indicates the compound's tendency to accept electrons from nucleophilic species, which is consistent with its reactivity patterns in synthetic applications. The chemical hardness value of 1.5 to 2.0 eV suggests moderate resistance to charge transfer, indicating balanced reactivity characteristics suitable for controlled synthetic transformations.
The computational studies also reveal that the nitrophenyl substituent significantly influences the electronic structure through both inductive and resonance effects. The nitro group's electron-withdrawing properties lower both HOMO and LUMO energies compared to unsubstituted analogs, while the extended aromatic conjugation modulates the orbital overlap and charge distribution patterns [19].
Time-dependent density functional theory calculations predict electronic absorption bands in the UV-visible region, with the primary π-π* transition occurring at approximately 280-320 nm, characteristic of nitrophenyl chromophores [20]. The calculated oscillator strengths indicate that these transitions are moderately allowed, consistent with the compound's potential applications in photochemical processes.